

U-101958 maleate chemical structure and properties

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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

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An In-depth Technical Guide to U-101958 Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **U-101958 maleate**. The information presented herein is intended to be a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Chemical Structure and Properties

U-101958 maleate is a synthetic compound recognized for its selective interaction with the dopamine D4 receptor. Its chemical identity and core properties are summarized below.

Table 1: Chemical and Physical Properties of **U-101958 Maleate**

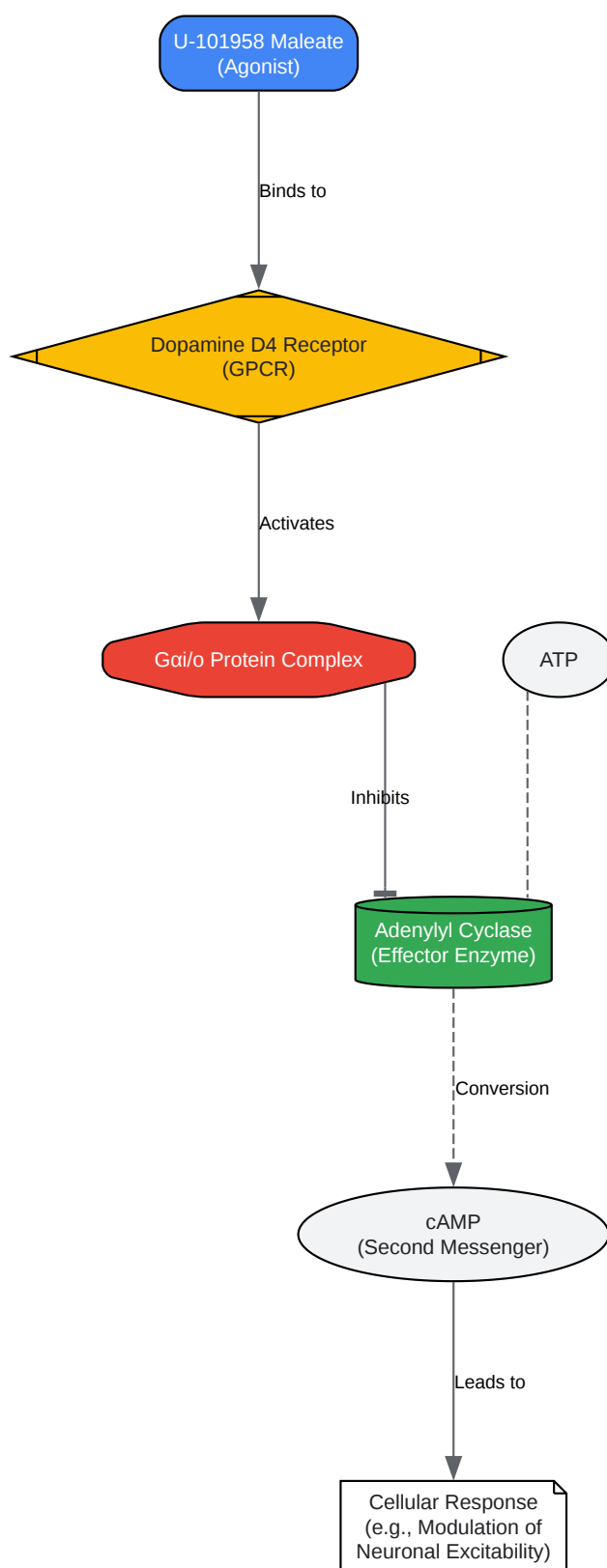
Property	Value
IUPAC Name	N-[1-Benzylpiperidin-4-yl]-N-methyl-3-propan-2-yloxy pyridin-2-amine maleate[1]
Synonyms	1-Benzyl-4-aminomethyl-N-[(3'-isopropoxy)-2'-pyridyl]piperidine maleate salt, PNU-101958[2][3]
CAS Number	224170-09-6[2]
Molecular Formula	C ₂₁ H ₂₉ N ₃ O · C ₄ H ₄ O ₄ [2]
Molecular Weight	455.55 g/mol [2]
Appearance	Solid powder[1]
Storage Conditions	Store at -20°C for long-term storage.[1]

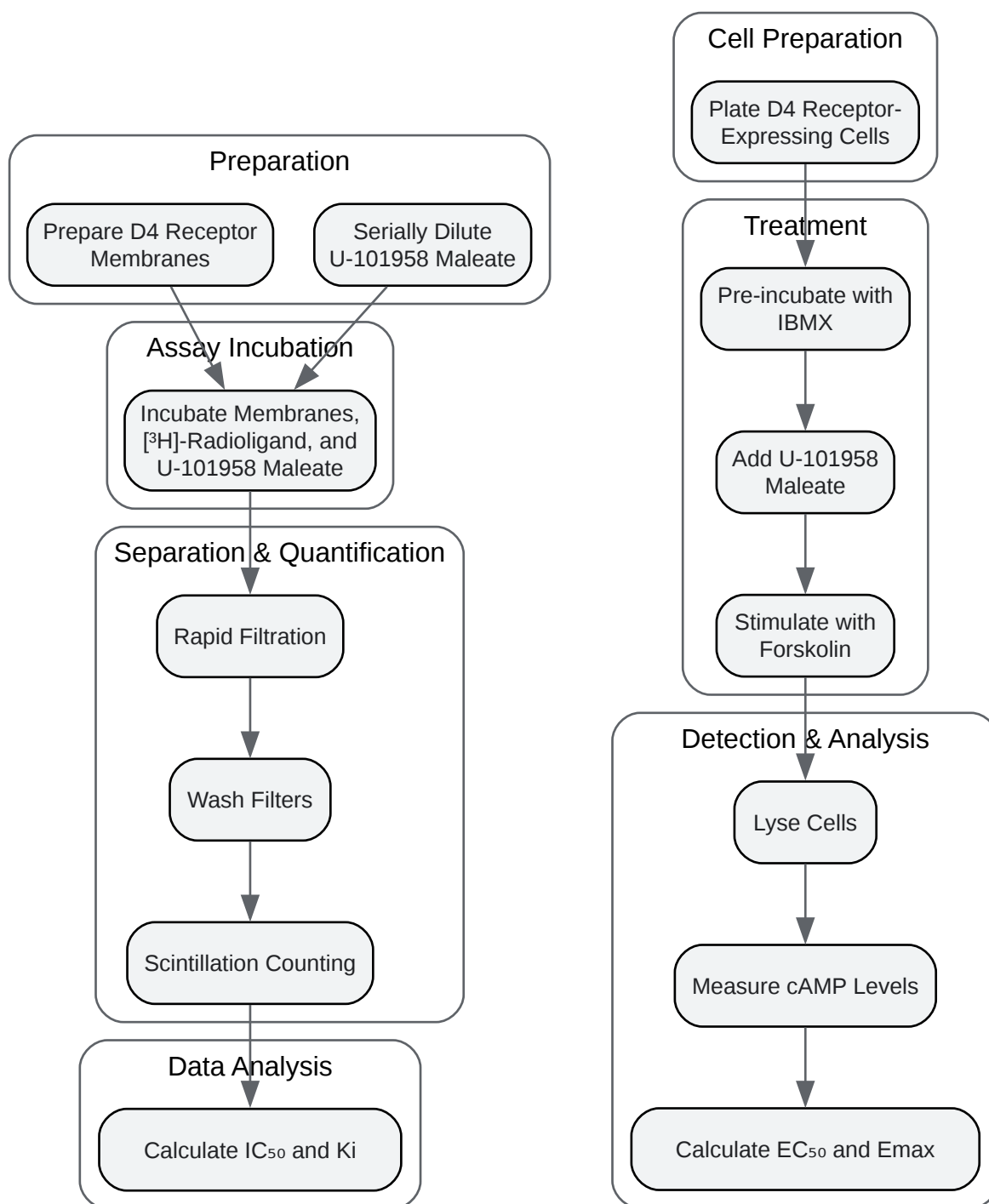
Mechanism of Action and Signaling Pathway

U-101958 maleate is a potent and selective ligand for the dopamine D4 receptor (D4DR).[2][4][5] The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gai/o).

Upon agonist binding, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gai/o protein. The activated Gα subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Interestingly, the functional activity of **U-101958 maleate** at the D4 receptor can vary depending on the cellular context. In some experimental systems, such as HEK293 cells expressing the human recombinant D4.4 receptor, U-101958 has been shown to act as a full agonist, mimicking the effect of dopamine in inhibiting forskolin-stimulated cAMP accumulation.[3] In other systems, like CHO cells, it behaves as a partial agonist, with its efficacy being dependent on the density of D4 receptors expressed in the cells.





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